molecular formula C22H28N2O5 B5888863 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine

Cat. No. B5888863
M. Wt: 400.5 g/mol
InChI Key: QZDJUXHDZUHFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine, also known as DMDP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMDP is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine acts as a competitive inhibitor of SERT by binding to the serotonin binding site of the transporter. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been shown to have a high affinity for SERT, with a Ki value of 0.5 nM. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has also been shown to inhibit the reuptake of dopamine and norepinephrine, albeit with lower potency than for SERT. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been shown to have no effect on the activity of monoamine oxidase (MAO) or the vesicular monoamine transporter (VMAT).
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been shown to increase the extracellular levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been shown to have no effect on locomotor activity or body temperature.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for SERT, its ability to cross the blood-brain barrier, and its relatively long half-life. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been used in various in vitro and in vivo assays to study the function of SERT and other transporters. However, 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has several potential future directions for scientific research. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine may be used as a tool to study the role of SERT in various physiological and pathological processes, including depression, anxiety, and addiction. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine may also be used as a probe to study the structure and function of SERT and other transporters. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine may also be used as a lead compound for the development of new drugs targeting SERT and other transporters. Finally, 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine may be used as a template for the synthesis of novel piperazine derivatives with improved potency and selectivity for SERT and other transporters.

Synthesis Methods

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine can be synthesized using various methods, including the reaction between 3,4-dimethoxybenzoic acid and 2,3-dimethoxybenzylamine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The yield of 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine can be improved by using a base such as triethylamine or pyridine.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been widely used in scientific research due to its unique properties. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine is a potent inhibitor of the serotonin transporter (SERT) and has been used as a tool to study the role of SERT in various physiological and pathological processes. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethoxybenzyl)piperazine has also been used as a probe to study the structure and function of SERT and other transporters.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-9-8-16(14-20(18)28-3)22(25)24-12-10-23(11-13-24)15-17-6-5-7-19(27-2)21(17)29-4/h5-9,14H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDJUXHDZUHFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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